An In-depth Technical Guide to 4-Pyrrolidin-1-yl-piperidine Hydrochloride: Structure, Properties, and Applications
An In-depth Technical Guide to 4-Pyrrolidin-1-yl-piperidine Hydrochloride: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Pyrrolidin-1-yl-piperidine hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid bicyclic structure serves as a valuable scaffold for the synthesis of a diverse range of pharmacologically active molecules. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on its role in the development of novel therapeutics. The pyrrolidine and piperidine ring systems are prevalent in many biologically active compounds, and their combination in this particular arrangement offers unique stereochemical and electronic properties that are attractive for ligand design.[1] This document will delve into the technical details of this compound, offering insights for researchers and developers in the pharmaceutical sciences.
Chemical Identity and Physicochemical Properties
A clear understanding of the fundamental properties of 4-Pyrrolidin-1-yl-piperidine hydrochloride is essential for its effective use in a laboratory setting. The key identifiers and physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Name | 4-(Pyrrolidin-1-yl)piperidine hydrochloride | [1] |
| Synonyms | 4-(1-Pyrrolidinyl)piperidine hydrochloride | [1] |
| CAS Number | 172281-91-3 | [1] |
| Molecular Formula | C₉H₁₉ClN₂ | [2] |
| Molecular Weight | 190.72 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 232–236°C (decomposes) | [3] |
| Solubility | Soluble in water, methanol, and ethanol. Slightly soluble in nonpolar organic solvents. | [3] |
| pKa | Not explicitly reported, but the presence of two basic nitrogen atoms suggests it will have two pKa values. The pKa of the piperidine nitrogen is expected to be in the range of 9-11. | |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area. Recommended storage at 2-8°C. Protect from moisture and light. | [3] |
Chemical Structure:
Caption: Synthesis workflow for 4-Pyrrolidin-1-yl-piperidine hydrochloride.
Pharmacology and Toxicology
The 4-Pyrrolidin-1-yl-piperidine scaffold is a key pharmacophore in a variety of centrally acting agents, demonstrating its versatility in targeting different receptors in the brain. Its derivatives have shown significant activity as kappa (κ) opioid receptor agonists, muscarinic M4 receptor agonists, and peroxisome proliferator-activated receptor delta (PPARδ) agonists.
Mechanism of Action and Biological Targets
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Kappa (κ) Opioid Receptor Agonism: Derivatives of 4-Pyrrolidin-1-yl-piperidine have been developed as potent and selective κ-opioid receptor agonists. The κ-opioid receptor system is involved in the modulation of pain, mood, and addiction. Agonism at this receptor can produce analgesia, but also dysphoria and sedation. The development of biased agonists, which preferentially activate G-protein signaling over β-arrestin pathways, is an active area of research to separate the therapeutic effects from the adverse effects.
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Muscarinic M4 Receptor Agonism: The 4-Pyrrolidin-1-yl-piperidine moiety has been incorporated into selective agonists for the muscarinic M4 receptor. M4 receptors are implicated in the pathophysiology of schizophrenia and other psychotic disorders. [4]Agonists of the M4 receptor are being investigated as a novel class of antipsychotics that may offer improved efficacy, particularly for the cognitive and negative symptoms of schizophrenia, with a potentially better side-effect profile than current treatments. [5]
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Peroxisome Proliferator-Activated Receptor Delta (PPARδ) Agonism: Recent studies have identified derivatives of 4-Pyrrolidin-1-yl-piperidine as potent and selective PPARδ agonists. [1][3]PPARδ is a nuclear receptor that plays a crucial role in regulating fatty acid metabolism and inflammation. Agonists of PPARδ have therapeutic potential for the treatment of metabolic diseases such as atherosclerosis and dyslipidemia. [6]
Caption: Biological targets and potential therapeutic applications of 4-Pyrrolidin-1-yl-piperidine derivatives.
Toxicology Summary
The toxicological profile of 4-Pyrrolidin-1-yl-piperidine hydrochloride is not extensively documented in publicly available literature. However, based on the safety data for related compounds such as piperidine hydrochloride and pyrrolidine, it should be handled with care. [7][8]It is expected to be harmful if swallowed and may cause skin and eye irritation or burns. [2][9]Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Purity and Analytical Characterization
Ensuring the purity and identity of 4-Pyrrolidin-1-yl-piperidine hydrochloride is paramount for its use in research and development. A combination of spectroscopic and chromatographic techniques is typically employed for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.
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¹H NMR: The proton NMR spectrum of 4-Pyrrolidin-1-yl-piperidine hydrochloride would be expected to show characteristic signals for the protons on the piperidine and pyrrolidine rings. The presence of the hydrochloride salt would likely lead to a downfield shift of the protons adjacent to the nitrogen atoms.
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¹³C NMR: The carbon NMR spectrum provides information about the carbon framework of the molecule. The spectrum of 4-Pyrrolidin-1-yl-piperidine hydrochloride would show distinct signals for each of the unique carbon atoms in the molecule. A detailed study of the free base has been reported, providing a basis for the analysis of the hydrochloride salt. [10][11]
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of pharmaceutical compounds.
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Method: A reversed-phase HPLC method is suitable for the analysis of 4-Pyrrolidin-1-yl-piperidine hydrochloride. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer or water with a small amount of acid like formic or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically used. [12][13]* Detection: As the compound lacks a strong chromophore, UV detection at a low wavelength (e.g., 200-220 nm) can be used. Alternatively, pre-column derivatization with a UV-active agent can enhance sensitivity.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For 4-Pyrrolidin-1-yl-piperidine hydrochloride, electrospray ionization (ESI) in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 155.15, corresponding to the free base.
Practical Laboratory Applications and Protocols
The primary application of 4-Pyrrolidin-1-yl-piperidine hydrochloride is as a building block in the synthesis of more complex molecules for drug discovery. The following protocol outlines its use in a typical N-alkylation reaction.
Experimental Protocol: N-Alkylation
Rationale: This protocol demonstrates the use of 4-Pyrrolidin-1-yl-piperidine as a nucleophile to displace a leaving group, a common reaction in the elaboration of this scaffold. The choice of a base is crucial to deprotonate the piperidine nitrogen, and a non-nucleophilic base like potassium carbonate is suitable. The solvent, such as acetonitrile or DMF, is chosen for its ability to dissolve the reactants and its appropriate boiling point.
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To a solution of 4-Pyrrolidin-1-yl-piperidine hydrochloride (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).
-
Stir the suspension at room temperature for 30 minutes to neutralize the hydrochloride and generate the free base in situ.
-
Add the desired alkylating agent (e.g., a benzyl bromide derivative) (1.1 eq).
-
Heat the reaction mixture to 60-80°C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.
Caption: A typical experimental workflow for the N-alkylation of 4-Pyrrolidin-1-yl-piperidine.
Safety and Handling
As a Senior Application Scientist, ensuring the safe handling of all chemicals is of utmost importance. The following guidelines are based on the known hazards of similar compounds and should be strictly adhered to.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields. [9]* Engineering Controls: All manipulations of 4-Pyrrolidin-1-yl-piperidine hydrochloride should be performed in a properly functioning chemical fume hood to avoid inhalation of dust or vapors.
-
In case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
4-Pyrrolidin-1-yl-piperidine hydrochloride is a versatile and valuable building block in modern drug discovery. Its unique structural features have enabled the development of potent and selective ligands for a range of important biological targets, including opioid receptors, muscarinic receptors, and PPARδ. This guide has provided a comprehensive overview of its chemical properties, a reliable synthesis protocol, and an exploration of its pharmacological applications. As research in these therapeutic areas continues to advance, the importance of scaffolds like 4-Pyrrolidin-1-yl-piperidine in the design of novel and effective medicines is likely to grow.
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